

# An In-depth Technical Guide to the PSAM/PSEM Chemogenetic System

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The ability to selectively control the activity of specific cell populations has revolutionized neuroscience and holds immense promise for therapeutic interventions. Chemogenetics, a technique that utilizes engineered receptors and their specific, otherwise inert ligands, offers a powerful approach for non-invasive and reversible modulation of cellular function. Among the various chemogenetic tools available, the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system stands out for its direct control over ion channel conductance, providing rapid and robust manipulation of neuronal activity. This technical guide provides a comprehensive overview of the PSAM/PSEM system, including its core principles, quantitative data, detailed experimental protocols, and key signaling pathways and workflows.

## Core Principles of the PSAM/PSEM System

The PSAM/PSEM system is a modular chemogenetic platform centered around engineered ligand-gated ion channels (LGICs).<sup>[1][2]</sup> The core components are:

- **Pharmacologically Selective Actuator Module (PSAM):** This is the engineered receptor. It is a chimeric protein consisting of a modified ligand-binding domain (LBD) from the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain (IPD) of another LGIC.<sup>[3][4][5]</sup> The  $\alpha 7$  nAChR LBD is mutated to eliminate its affinity for the endogenous ligand, acetylcholine (ACh), while introducing high affinity for a synthetic ligand (PSEM).<sup>[2]</sup>

- Pharmacologically Selective Effector Molecule (PSEM): This is the synthetic, otherwise inert, small molecule agonist that specifically binds to and activates the PSAM.[\[2\]](#)

The modularity of this system allows for the creation of chimeric channels with different functionalities by combining a specific PSAM with various IPDs.[\[1\]](#) This enables either neuronal activation or inhibition depending on the ion selectivity of the chosen pore domain.[\[1\]](#)[\[5\]](#)

- Activation: Fusing a PSAM to a cation-selective IPD, such as that from the serotonin 3 receptor (5-HT3), results in a channel that, upon PSEM binding, allows the influx of positive ions (e.g., Na<sup>+</sup>, K<sup>+</sup>), leading to membrane depolarization and neuronal firing.[\[1\]](#)[\[6\]](#)
- Inhibition: Conversely, coupling a PSAM with an anion-selective IPD, like that from the glycine receptor (GlyR), creates a channel that permits the influx of chloride ions (Cl<sup>-</sup>).[\[1\]](#)[\[6\]](#) This leads to membrane hyperpolarization or shunting inhibition, effectively silencing neuronal activity.[\[1\]](#)

A significant advancement in the PSAM/PSEM technology is the development of the PSAM4 generation. These receptors were engineered to be highly sensitive to the clinically approved smoking cessation drug, varenicline, and its derivatives, known as ultrapotent PSEMs (uPSEMs).[\[5\]](#)[\[7\]](#) This development opens avenues for translational research and potential clinical applications.[\[1\]](#)

## Quantitative Data

The efficacy and selectivity of the PSAM/PSEM system are defined by the binding affinities and potencies of the PSEMs for their cognate PSAMs, as well as their off-target effects. The following tables summarize key quantitative data for some of the most widely used uPSEMs.

Ligand	Receptor	K <sub>i</sub> (nM)	Reference(s)
uPSEM792	PSAM4-GlyR	0.7 ± 0.1	<a href="#">[8]</a> <a href="#">[9]</a>
uPSEM817	PSAM4-GlyR	0.15 ± 0.02	<a href="#">[8]</a>

Table 1: Ligand Binding Affinities (K<sub>i</sub>) for PSAM4-GlyR.

Ligand	Receptor	EC50 (nM)	Reference(s)
uPSEM792	PSAM4-5HT3	<10	<a href="#">[9]</a>
uPSEM817	PSAM4-5HT3	0.5	
uPSEM792	PSAM4-GlyR	2.3	<a href="#">[1]</a>
uPSEM817	PSAM4-GlyR	0.3 ± 0.4	<a href="#">[1]</a> <a href="#">[8]</a>
Varenicline	PSAM4-5HT3	4 ± 2	<a href="#">[1]</a>

Table 2: Ligand Potency (EC50) for PSAM4 Receptors.

Ligand	Assay	Lowest Effective Dose (LED) (mg/kg)	Reference(s)
uPSEM792	SNr contralateral rotation (mice)	1	<a href="#">[1]</a>
uPSEM793	SNr contralateral rotation (mice)	0.03	<a href="#">[1]</a>
uPSEM817	SNr contralateral rotation (mice)	0.1	
Varenicline	SNr contralateral rotation (mice)	0.1	<a href="#">[1]</a>

Table 3: In Vivo Efficacy of PSEMs.

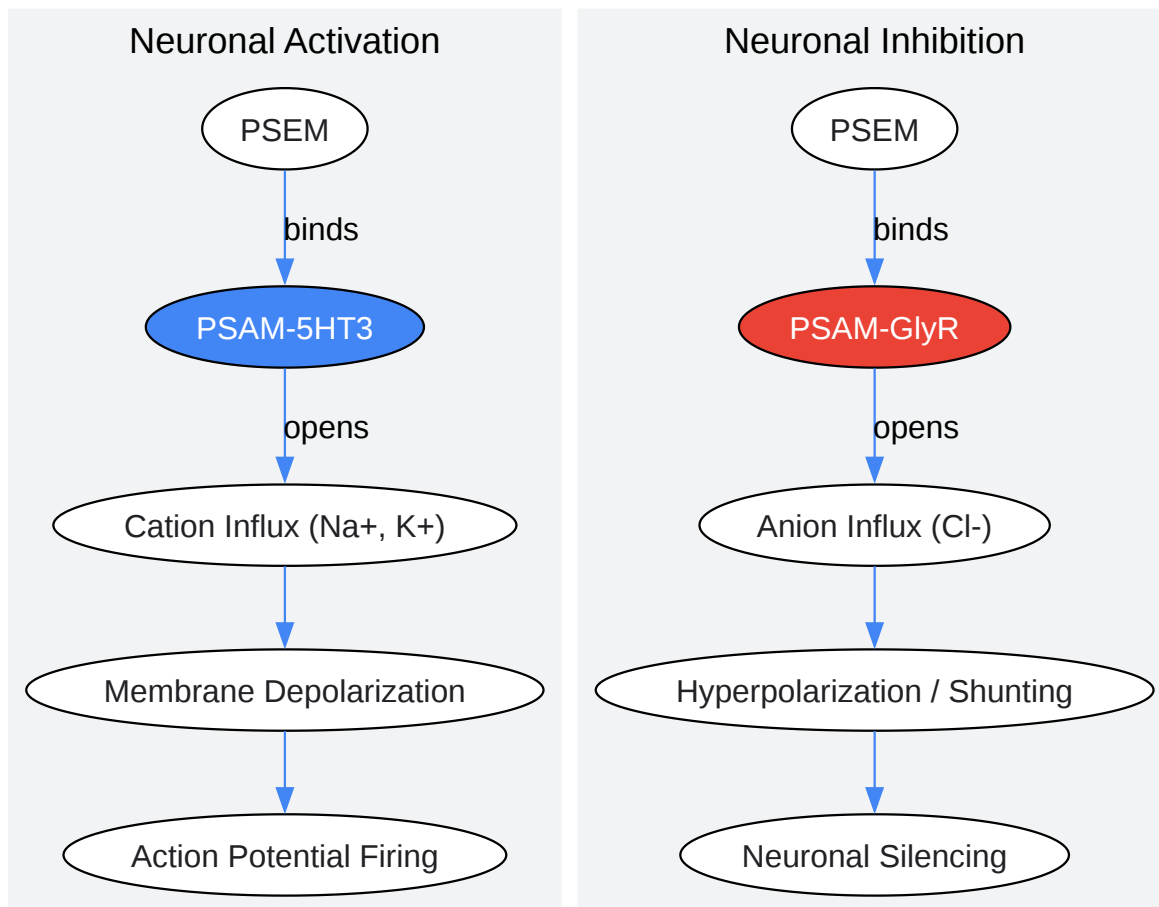
Ligand	Brain Penetrance Metric	Value	Reference(s)
uPSEM792	Peak CSF Concentration (s.c. in rhesus)	356.26 nM	[1]
uPSEM817	Peak CSF Concentration (s.c. in rhesus)	6.4 nM	[1]
uPSEM792	Brain Parenchyma Concentration (s.c. in rhesus)	~150-250 nM	[1]
uPSEM817	Brain Parenchyma Concentration (s.c. in rhesus)	~19-50 nM	[1]

Table 4: Brain Penetrance of uPSEMs in Non-Human Primates.

## Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing the PSAM/PSEM system. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

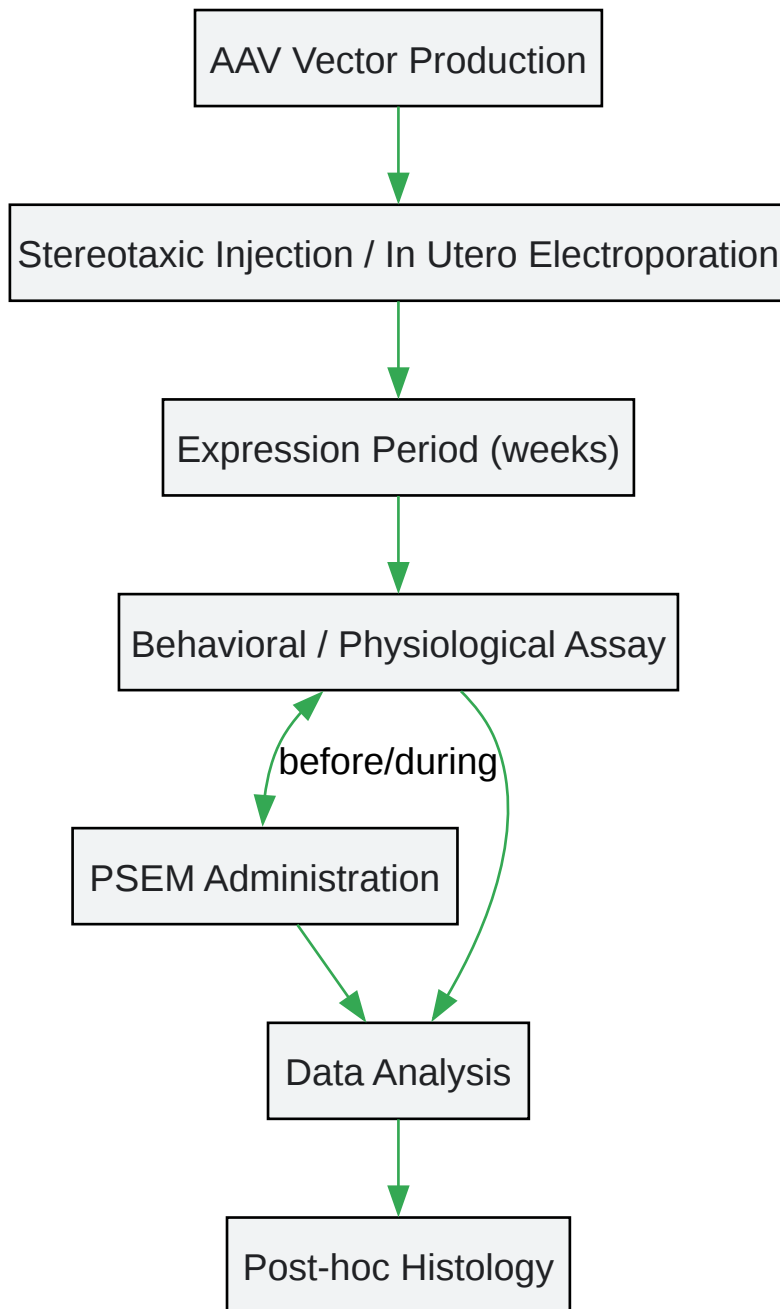
## PSAM/PSEM Signaling Pathways



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PSAM/PSEM signaling for activation and inhibition.

## Typical Experimental Workflow



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A generalized workflow for in vivo chemogenetic experiments.

## Detailed Experimental Methodologies

Successful implementation of the PSAM/PSEM system relies on precise and well-executed experimental protocols. This section provides an overview of key methodologies.

## Vector Production and Delivery

**AAV Vector Production:** Adeno-associated viruses (AAVs) are the most common vehicle for delivering PSAM constructs into the brain due to their low immunogenicity and stable, long-term expression.[\[5\]](#)[\[7\]](#)[\[10\]](#)

- **Plasmid Preparation:** High-quality, endotoxin-free plasmid DNA is essential. This includes the AAV vector plasmid containing the PSAM construct under a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons), a helper plasmid, and a plasmid encoding the AAV serotype-specific capsid proteins.[\[11\]](#)[\[12\]](#)
- **Cell Culture and Transfection:** HEK293T cells are typically used for AAV production. Cells are cultured to a specific confluency before being co-transfected with the three plasmids using methods like calcium phosphate precipitation or polyethylenimine (PEI) transfection.[\[11\]](#)[\[12\]](#)
- **Harvesting and Purification:** Virus is harvested from the cells and the supernatant after a set incubation period. Purification is a critical step to remove cellular debris and empty capsids and is often achieved through iodixanol gradient ultracentrifugation or other chromatography-based methods.[\[10\]](#)[\[11\]](#)
- **Titer Determination:** The genomic titer of the purified AAV is determined using quantitative PCR (qPCR) to ensure accurate and reproducible dosing for in vivo experiments.[\[11\]](#)

**Stereotaxic Injection:** For targeted expression in specific brain regions of adult animals.[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Anesthesia and Analgesia:** The animal is anesthetized with isoflurane and administered analgesics.[\[10\]](#)[\[16\]](#) The head is shaved and sterilized.[\[10\]](#)
- **Stereotaxic Alignment:** The animal is placed in a stereotaxic frame, and the skull is leveled.[\[10\]](#)[\[14\]](#)
- **Craniotomy:** A small burr hole is drilled over the target brain region using stereotaxic coordinates from a brain atlas.[\[13\]](#)[\[15\]](#)
- **Viral Infusion:** A microinjection needle is slowly lowered to the target depth. The AAV solution is infused at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage. The needle

is left in place for a few minutes post-injection to allow for diffusion before being slowly withdrawn.[13][15]

- Post-operative Care: The incision is sutured, and the animal is monitored during recovery. [10][13]

**In Utero Electroporation:** For labeling and manipulating neuronal populations during development.[4][17][18][19]

- Anesthesia and Surgical Preparation: A timed-pregnant mouse is anesthetized, and the uterine horns are externalized.[4][17]
- Plasmid Injection: A solution containing the PSAM plasmid and a fluorescent reporter is injected into the lateral ventricle of the embryonic brains.[4][17]
- Electroporation: Tweezer-like electrodes are placed across the embryonic head, and a series of electrical pulses are delivered to drive the negatively charged DNA into the progenitor cells lining the ventricle.[4][17][19]
- Post-operative Care: The uterine horns are returned to the abdominal cavity, the incision is sutured, and the dam is allowed to recover.[4][17]

## In Vitro and Ex Vivo Characterization

**Organotypic Slice Cultures:** This technique allows for the study of PSAM/PSEM function in a preparation that maintains some of the brain's local circuitry.[20][21][22][23][24]

- Slice Preparation: Brains from early postnatal rodents are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[22][23][24] Slices of a desired thickness (e.g., 300-400  $\mu\text{m}$ ) are cut using a vibratome.[22]
- Culturing: Slices are placed on semi-permeable membrane inserts in a culture medium and maintained in an incubator.[20][21][22]
- Transduction: PSAM expression can be achieved by adding AAV to the culture medium.[21]
- Experimentation: After a period of incubation to allow for viral expression, slices can be used for electrophysiology or imaging experiments.[21]



Whole-Cell Patch-Clamp Electrophysiology: To directly measure the effects of PSAM activation on neuronal membrane properties.[\[6\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Slice Preparation and Recording Setup:** Acute brain slices are prepared from animals previously injected with AAV-PSAM. Slices are maintained in oxygenated aCSF. The recording rig consists of a microscope, micromanipulator, amplifier, and data acquisition system.[\[25\]](#)[\[28\]](#)
- **Pipette Preparation and Sealing:** A glass micropipette with a specific resistance is filled with an internal solution and carefully guided to the membrane of a PSAM-expressing neuron. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[\[6\]](#)[\[25\]](#)[\[28\]](#)
- **Whole-Cell Configuration:** The membrane patch is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[\[6\]](#)[\[25\]](#)
- **Recording:** In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through the activated PSAM channels are measured. In current-clamp mode, the membrane potential is recorded to observe depolarization or hyperpolarization and changes in action potential firing in response to PSEM application.[\[25\]](#)[\[27\]](#)

Calcium Imaging: To visualize the activity of large populations of neurons expressing PSAMs.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

- **Indicator Expression:** Animals are co-injected with AAVs encoding both the PSAM and a genetically encoded calcium indicator (GECI) like GCaMP.[\[32\]](#)
- **Imaging Preparation:** This can be performed in acute brain slices, organotypic cultures, or in vivo in awake, behaving animals through a chronically implanted cranial window.[\[29\]](#)[\[32\]](#)
- **Image Acquisition:** A fluorescence microscope is used to excite the GECI and capture the changes in fluorescence that correspond to changes in intracellular calcium and, by proxy, neuronal activity.[\[29\]](#)[\[33\]](#)
- **Data Analysis:** The fluorescence traces from individual neurons are extracted and analyzed to determine the effects of PSEM administration on neuronal and network activity.[\[29\]](#)

## In Vivo Behavioral Assays

Open Field Test: To assess general locomotor activity and anxiety-like behavior.[5][34]

- Apparatus: A square arena with walls to prevent escape.[5]
- Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period.[34] Behavior is recorded by an overhead camera.
- Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[34] Changes in these parameters after PSEM administration can indicate effects on locomotion or anxiety.

Elevated Plus Maze: A widely used assay for anxiety-like behavior in rodents.[2][35][36][37][38]

- Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.[2][38]
- Procedure: The animal is placed in the center of the maze and allowed to explore for a set time.[2][35]
- Parameters Measured: The number of entries into and the time spent in the open versus the closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Anxiolytic effects of PSAM manipulation would be reflected by increased exploration of the open arms. [2][35]

## Conclusion

The PSAM/PSEM chemogenetic system offers a robust and versatile platform for the precise control of neuronal activity. Its direct action on ion channels provides rapid and reliable modulation of cellular function, making it an invaluable tool for dissecting neural circuits and exploring the cellular basis of behavior. The development of the PSAM4 generation and ultrapotent, brain-penetrant PSEMs has further expanded the utility of this system, paving the way for more sophisticated preclinical studies and potential therapeutic applications. By understanding the core principles, quantitative parameters, and detailed methodologies outlined in this guide, researchers can effectively harness the power of the PSAM/PSEM system to advance our understanding of the nervous system in health and disease.

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